3-Ethyl-4-hydroxybenzonitrile
Overview
Description
3-Ethyl-4-hydroxybenzonitrile: is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of an ethyl group at the third position, a hydroxyl group at the fourth position, and a nitrile group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylphenol with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions
Major Products Formed:
Oxidation: 3-Ethyl-4-hydroxybenzaldehyde or 3-Ethyl-4-hydroxyacetophenone.
Reduction: 3-Ethyl-4-aminobenzonitrile.
Substitution: Various halogenated derivatives
Scientific Research Applications
3-Ethyl-4-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-4-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Benzonitrile: Lacks the ethyl and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxybenzonitrile: Lacks the ethyl group, which affects its solubility and reactivity.
3-Ethylbenzonitrile: Lacks the hydroxyl group, impacting its hydrogen bonding capabilities.
Uniqueness: 3-Ethyl-4-hydroxybenzonitrile is unique due to the presence of both the ethyl and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
3-ethyl-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUHLJHWBRZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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